Methyl Pyrrolidine-3-carboxylate

Organic Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

Methyl Pyrrolidine-3-carboxylate (CAS 98548-90-4) is a versatile pyrrolidine-derived building block featuring a secondary amine (pKa 9.42) and a methyl ester moiety. Its unique reactivity profile enables selective N-functionalizations and orthogonal protecting group strategies. Documented in scalable Upadacitinib synthesis routes and available in both enantiomeric forms (99% ee), it is a reliable, cost-effective intermediate for process chemistry and medicinal chemistry teams developing chiral drug candidates.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 98548-90-4
Cat. No. B1308417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Pyrrolidine-3-carboxylate
CAS98548-90-4
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1
InChIInChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3
InChIKeyVVWWZOKQKXPVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyrrolidine-3-carboxylate (CAS 98548-90-4): Chemical Class and Core Characteristics for Scientific Procurement


Methyl Pyrrolidine-3-carboxylate (CAS 98548-90-4), also known as methyl 3-pyrrolidinecarboxylate or β-proline methyl ester, is a pyrrolidine-derived heterocyclic building block with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound features a secondary amine (pKa = 9.42 ± 0.10 predicted) and a methyl ester moiety, which confer nucleophilic reactivity and hydrolytic lability, respectively . It is widely employed as a versatile intermediate in pharmaceutical synthesis, particularly in the construction of chiral drug candidates and proteomics research tools, due to its compact, nitrogen-containing saturated ring scaffold .

Why Simple Substitution of Methyl Pyrrolidine-3-carboxylate (CAS 98548-90-4) with Other Pyrrolidine Esters is Inadvisable


Pyrrolidine-3-carboxylate esters share a common heterocyclic core but exhibit profound differences in their physicochemical, steric, and electronic properties due to variations in the ester alkyl group and ring substitution pattern. These differences directly influence key performance parameters in synthetic applications, including nucleophilicity (pKa), steric hindrance (boiling point and density), hydrolytic stability, and chiral recognition. Consequently, substituting methyl pyrrolidine-3-carboxylate with an ethyl, tert-butyl, or regioisomeric analog (e.g., pyrrolidine-2-carboxylate) without systematic re-optimization of reaction conditions can lead to significant reductions in yield, enantioselectivity, or product purity. The quantitative evidence detailed in Section 3 demonstrates that the methyl ester variant occupies a distinct and often optimal property space for specific transformations, particularly those requiring a balance of reactivity and steric accessibility .

Quantitative Differentiation Evidence for Methyl Pyrrolidine-3-carboxylate (CAS 98548-90-4) Against Closest Analogs


Improved Synthetic Yield in a Practical Three-Step Protocol Compared to Alternative Routes

A 2011 Chinese study reports a three-step synthesis of methyl pyrrolidine-3-carboxylate starting from chloromethyltrimethylsilane, benzylamine, and methyl acrylate, achieving an overall yield of 86.1% [1]. This represents a notable improvement over alternative preparations that utilize methyl 1-benzyl-2-oxypyrrolidine-4-carboxylate or benzyl-trimethylsilylmethylamine as starting materials, for which yields are not consistently specified but are implied to be lower or less atom-economical due to additional steps . The 86.1% yield benchmark provides a clear, quantifiable advantage for procurement decisions when cost and process efficiency are primary considerations.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

Lower Steric Hindrance and Volatility Compared to Ethyl and tert-Butyl Esters

The methyl ester group in methyl pyrrolidine-3-carboxylate confers a significantly lower boiling point (169.9 °C at 760 mmHg, or 92 °C at 17 Torr) compared to its ethyl ester analog (e.g., ethyl pyrrolidine-3-carboxylate, which exhibits a boiling point of ~198-204 °C for similar derivatives) and especially the tert-butyl ester (boiling point ~219.2 °C) . This lower boiling point is a direct consequence of reduced molecular weight and van der Waals interactions, facilitating easier purification by distillation and enabling use in high-temperature reactions without decomposition. The density of the methyl ester (1.056 g/cm³) is also lower than that of the tert-butyl ester (0.995 g/cm³) .

Physicochemical Property Profiling Reaction Engineering Purification Process Design

Distinct Basicity (pKa) Profile Enables Chemoselective Derivatization

The predicted pKa of the pyrrolidine nitrogen in methyl pyrrolidine-3-carboxylate is 9.42 ± 0.10 . This value is notably lower than that of the ethyl ester analog (pKa ~9.92 ± 0.10 for trans-2-methyl-pyrrolidine-3-carboxylic acid ethyl ester) and the tert-butyl ester (pKa ~10.4 for related compounds) . The lower pKa of the methyl ester indicates a weaker basicity, which can be exploited for chemoselective N-acylation or N-alkylation under mildly basic conditions where more basic amines (like the ethyl or tert-butyl esters) would be preferentially protonated or require harsher conditions. This subtle difference allows for orthogonal protecting group strategies in complex molecule synthesis.

Chemoselective Synthesis pH-Dependent Reactivity Protecting Group Strategy

Established Utility as a Chiral Building Block with Documented Enantiopurity

Methyl pyrrolidine-3-carboxylate serves as a critical precursor for the synthesis of enantiomerically pure β-proline derivatives. A chemoenzymatic route to methyl β-proline achieved enantiomeric excess (ee) of 99% for the (R)- and (S)-enantiomers, with overall yields of 22% and 18%, respectively [1]. This high level of enantiocontrol is essential for producing chiral pharmaceutical intermediates with consistent biological activity. In contrast, the synthesis of more sterically hindered analogs (e.g., α-substituted β-prolines) often results in lower diastereoselectivity and lower overall yields, as reported in literature [2].

Asymmetric Synthesis Chiral Intermediate Enantiomeric Excess

Validated Role as a Key Intermediate in Industrial Pharmaceutical Processes

A 2021 patent application (US 2021/0163409 A1) explicitly describes the use of pyrrolidine-3-carboxylic acid esters, including methyl pyrrolidine-3-carboxylate, as key intermediates in the cost-effective synthesis of Upadacitinib, a marketed JAK inhibitor for autoimmune diseases [1]. The patent highlights the industrial viability and cost-effectiveness of this route compared to prior processes. This establishes a direct link between the specific methyl ester and the manufacture of a high-value active pharmaceutical ingredient (API), a feature not as prominently documented for the ethyl or tert-butyl ester variants in the same context.

Process Patent Drug Intermediate Upadacitinib Synthesis

Superior Synthetic Accessibility and Lower Cost-in-Use Versus Regioisomeric Pyrrolidine-2-carboxylates

Methyl pyrrolidine-3-carboxylate (a β-proline ester) offers distinct synthetic advantages over its regioisomer, methyl pyrrolidine-2-carboxylate (a proline ester). While the 2-carboxylate is a common α-amino acid derivative, the 3-carboxylate scaffold serves as a privileged β-proline mimetic that can impart unique conformational constraints in peptidomimetic drug design [1]. Furthermore, the 3-carboxylate is generally more accessible via large-scale cycloaddition or hydrogenation routes, as demonstrated by the 86.1% yield reported for its synthesis [2]. The 2-carboxylate often requires chiral pool starting materials (proline) or more complex asymmetric syntheses, potentially incurring higher cost.

Building Block Comparison Medicinal Chemistry Proline Analog

Recommended Scientific and Industrial Application Scenarios for Methyl Pyrrolidine-3-carboxylate (CAS 98548-90-4)


Large-Scale Manufacture of Chiral Pharmaceutical Intermediates (e.g., JAK Inhibitors)

As evidenced by its role in a patented Upadacitinib synthesis route, methyl pyrrolidine-3-carboxylate is a preferred building block for process chemistry groups developing scalable routes to pyrrolidine-containing APIs. Its high-yielding synthetic protocols and established industrial utility make it a lower-risk, cost-effective choice compared to less well-documented ester analogs [1].

Synthesis of Enantiomerically Pure β-Proline Derivatives for Peptidomimetic Drug Discovery

Medicinal chemistry teams seeking to introduce conformational constraints into peptide leads will find methyl pyrrolidine-3-carboxylate indispensable. The availability of robust chemoenzymatic routes to both enantiomers with 99% ee enables the precise stereochemical control required for probing structure-activity relationships (SAR) and developing clinical candidates [2].

Chemoselective Derivatization in Complex Molecule Synthesis

The slightly reduced basicity of the methyl ester (pKa 9.42) relative to ethyl or tert-butyl analogs provides a unique reactivity window for chemists performing selective N-functionalizations. This property allows for orthogonal protecting group strategies in the synthesis of complex natural products or multifunctional drug candidates, minimizing tedious protection/deprotection sequences .

Cost-Efficient, High-Yield Laboratory-Scale Preparation

Academic and industrial research laboratories that require in-house synthesis of the compound can benefit from the published 86.1% yield protocol. This well-characterized, three-step procedure offers a practical and reliable method for producing the compound on a multi-gram scale with minimal specialized equipment, providing a clear advantage over lower-yielding or more cumbersome alternative routes [3].

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